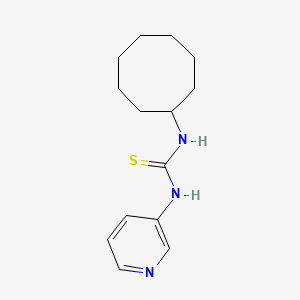

N-cyclooctyl-N'-pyridin-3-ylthiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

N-cyclooctyl-N'-pyridin-3-ylthiourea and related derivatives can be synthesized through various chemical reactions. For instance, a series of 3-substituted aminoimidazo[1,5-a]pyridine derivatives were synthesized by cyclodesulfurization of N'-substituted-N-(2-pyridylmethyl)thioureas with dicyclohexylcarbodiimide (DCCD) (Bourdais & Omar, 1980). Another example involves the synthesis of thiourea derivatives where the non-ring non-H atoms are approximately planar, showcasing how structural variations can influence the synthesis outcome (Salam et al., 2011).

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including N-cyclooctyl-N'-pyridin-3-ylthiourea, often reveals significant information about their chemical behavior. For example, in one study, the title thiourea derivative showed a planar structure with the pyridine ring twisted out of this plane, forming centrosymmetric dimers in the crystal structure via pairs of N-H⋯S hydrogen bonds (Salam et al., 2011).

Chemical Reactions and Properties

Thiourea derivatives participate in various chemical reactions, contributing to their wide range of properties. The cyclodesulfurization process used in synthesizing aminoimidazo[1,5-a]pyridine derivatives (Bourdais & Omar, 1980) and the asymmetric 1,3-dipolar cycloaddition catalyzed by chiral tertiary amine thiourea (Bai et al., 2011) are examples of such reactions.

Physical Properties Analysis

The physical properties of N-cyclooctyl-N'-pyridin-3-ylthiourea derivatives, such as solubility, melting points, and crystalline structure, can be inferred from molecular and structural analyses. For instance, the crystal structure analysis of 1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea revealed details about its dimer formation and supramolecular chain, hinting at its physical properties (Salam et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability, and potential for forming complexes, are crucial for understanding the behavior of N-cyclooctyl-N'-pyridin-3-ylthiourea derivatives. The synthesis and characterization studies provide insights into these properties by detailing how these compounds interact with various reagents and the outcomes of such interactions (Bourdais & Omar, 1980); (Bai et al., 2011).

Applications De Recherche Scientifique

Catalysis and Organic Synthesis

Thioureas, including N-cyclooctyl-N'-pyridin-3-ylthiourea, have been pivotal in facilitating asymmetric synthesis and catalysis. For example, they are used in metal-free asymmetric 1,3-dipolar cycloaddition reactions to form chiral pyrrolidine derivatives with high yields and enantioselectivities. This process is crucial for the diversity-oriented synthesis of compounds with high optical purity, useful in pharmaceuticals and natural product synthesis (Bai et al., 2011). Additionally, these compounds facilitate the enantioselective synthesis of complex products, highlighting their importance in creating biologically relevant compounds through catalytic methods (Narayan et al., 2014).

Material Science

In the field of materials science, thioureas, including derivatives similar to N-cyclooctyl-N'-pyridin-3-ylthiourea, show potential in applications such as corrosion inhibition. They have been identified as effective inhibitors for mild steel corrosion in acidic mediums, demonstrating the practicality of thioureas in protecting metal surfaces. The effectiveness of these compounds is attributed to their ability to form a protective layer on metal surfaces, which is crucial for extending the lifespan of metal components in various industrial applications (Zhang et al., 2018).

Medicinal Chemistry

While the explicit application of N-cyclooctyl-N'-pyridin-3-ylthiourea in medicinal chemistry was not found in the provided documents, thioureas in general have been explored for their biological activities. They serve as precursors in synthesizing various biologically active compounds, indicating their utility in developing new pharmaceuticals and exploring biological pathways (Tian et al., 2009).

Propriétés

IUPAC Name |

1-cyclooctyl-3-pyridin-3-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3S/c18-14(17-13-9-6-10-15-11-13)16-12-7-4-2-1-3-5-8-12/h6,9-12H,1-5,7-8H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLULYEXQUGBDBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=S)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclooctyl-3-pyridin-3-ylthiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-1-[(5,7-dimethyl-2,1,3-benzoxadiazol-4-yl)sulfonyl]-4-isopropyl-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5543886.png)

![N-methyl-2-(1-oxo-2(1H)-phthalazinyl)-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B5543893.png)

![3-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5543899.png)

![5,6-dimethyl-4-[(4-methylbenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5543904.png)

![3-cyclohexyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5543909.png)

![1-(2,1,3-benzoxadiazol-4-ylmethyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5543926.png)

![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5543929.png)

![1-(4-methoxy-3-methylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5543930.png)

![2-(4-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5543939.png)

![N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5543949.png)

![5-(4-biphenylyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543955.png)

![1-(4-ethyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5543961.png)

![(4aR*,7aS*)-1-ethyl-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543987.png)